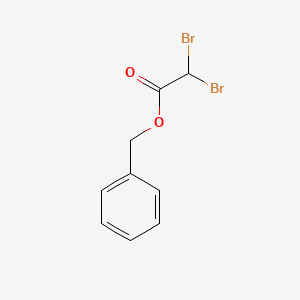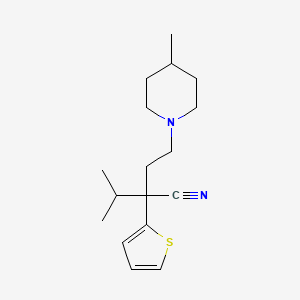
Manganese--titanium (3/2)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Manganese–titanium (3/2) is a compound that combines the properties of manganese and titanium. Manganese is known for its hardness and brittleness, while titanium is recognized for its high strength-to-weight ratio and excellent corrosion resistance. The combination of these two elements results in a compound with unique properties that are valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of manganese–titanium (3/2) involves the reaction of manganese and titanium in specific stoichiometric ratios. One common method is the solid-state reaction, where manganese and titanium powders are mixed and heated at high temperatures to form the compound. The reaction conditions typically involve temperatures ranging from 800°C to 1200°C in an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of manganese–titanium (3/2) often involves the use of advanced metallurgical techniques. One such method is the vacuum arc remelting process, where the elements are melted together in a vacuum to ensure high purity and uniform composition. Another method is the powder metallurgy technique, where the powdered elements are compacted and sintered to form the desired compound .
Chemical Reactions Analysis
Types of Reactions: Manganese–titanium (3/2) undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound can be oxidized to form manganese and titanium oxides, and it can be reduced back to its elemental form under specific conditions .
Common Reagents and Conditions: Common reagents used in the reactions of manganese–titanium (3/2) include oxygen, hydrogen, and various acids and bases. The reactions typically occur under controlled temperatures and pressures to ensure the desired products are formed .
Major Products Formed: The major products formed from the reactions of manganese–titanium (3/2) include manganese oxide, titanium oxide, and various mixed oxides. These products have significant industrial applications, particularly in the fields of catalysis and materials science .
Scientific Research Applications
Manganese–titanium (3/2) has a wide range of scientific research applications. In chemistry, it is used as a catalyst in various reactions due to its unique electronic properties. In biology and medicine, the compound is studied for its potential use in bone implants and other biomedical devices, as it can enhance the biocompatibility and mechanical properties of titanium-based materials .
In industry, manganese–titanium (3/2) is used in the production of high-strength alloys and coatings. Its excellent corrosion resistance makes it valuable in aerospace and marine applications. Additionally, the compound is being explored for use in energy storage systems, such as redox flow batteries, due to its electrochemical properties .
Mechanism of Action
The mechanism of action of manganese–titanium (3/2) involves its interaction with various molecular targets and pathways. In biological systems, the compound can modulate the activity of enzymes and proteins involved in bone metabolism and immune responses. For example, manganese-implanted titanium surfaces have been shown to enhance the osteogenic differentiation of bone marrow mesenchymal stem cells and promote the polarization of macrophages towards a pro-healing phenotype .
In industrial applications, the compound’s mechanism of action is related to its ability to form stable oxides and other compounds under specific conditions. This stability is crucial for its use in high-temperature and corrosive environments .
Comparison with Similar Compounds
Manganese–titanium (3/2) can be compared with other similar compounds, such as manganese–aluminum and titanium–vanadium. While manganese–aluminum is known for its lightweight and high-strength properties, it lacks the excellent corrosion resistance of manganese–titanium (3/2). On the other hand, titanium–vanadium is recognized for its high-temperature stability but does not offer the same level of biocompatibility as manganese–titanium (3/2) .
List of Similar Compounds:- Manganese–aluminum
- Titanium–vanadium
- Manganese–chromium
- Titanium–zirconium
These comparisons highlight the unique combination of properties that make manganese–titanium (3/2) a valuable compound in various fields.
Properties
CAS No. |
63749-14-4 |
|---|---|
Molecular Formula |
Mn3Ti2 |
Molecular Weight |
260.55 g/mol |
IUPAC Name |
manganese;titanium |
InChI |
InChI=1S/3Mn.2Ti |
InChI Key |
DWMRLVJSQOEJBE-UHFFFAOYSA-N |
Canonical SMILES |
[Ti].[Ti].[Mn].[Mn].[Mn] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


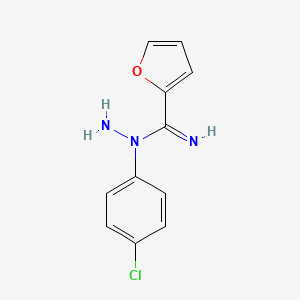
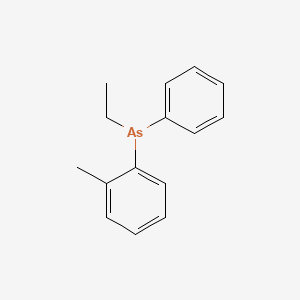
![N-[(3-Bromophenyl)(chloro)methyl]-N-phenylacetamide](/img/structure/B14506757.png)
![Trimethyl{[(triethylstannyl)sulfanyl]methyl}silane](/img/structure/B14506763.png)
![1,2-Naphthalenediol, 5,6,7,8-tetrahydro-6-[(1-methylethyl)amino]-](/img/structure/B14506780.png)
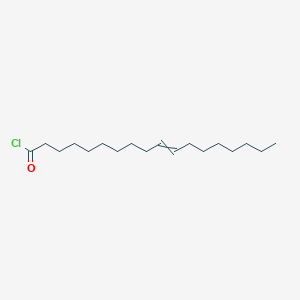
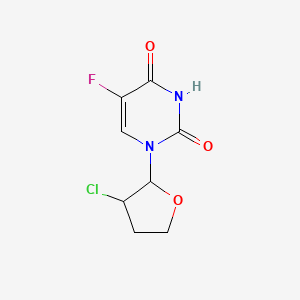
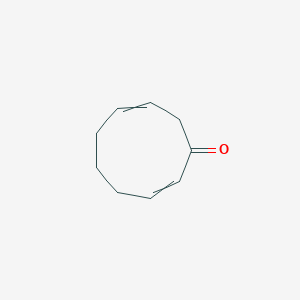
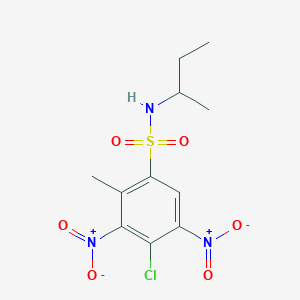
![2-[2-(3,4-Dimethoxyphenyl)ethenyl]-4H-3,1-benzoxazin-4-one](/img/structure/B14506795.png)
![3-[2-(3,3-Dimethylcyclopentyl)propyl]-4-methylfuran-2(5H)-one](/img/structure/B14506799.png)
![{[5-(4-Phenylpiperazin-1-yl)furan-2-yl]methylidene}propanedinitrile](/img/structure/B14506803.png)
